![molecular formula C12H18FN5 B11733246 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733246.png)
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine est un composé organique synthétique caractérisé par sa structure unique, qui comprend deux cycles pyrazole, un groupe fluoroéthyle et un groupe méthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation des cycles pyrazole, suivie de l'introduction des groupes fluoroéthyle et méthyle. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'extrapolation des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les sous-produits. Des techniques telles que la synthèse en flux continu et les réacteurs automatisés peuvent être utilisées pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent conduire à la formation d'amines ou d'autres dérivés réduits.
Substitution: Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution: Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogénures, les acides et les bases.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes de pyrazole, tandis que la réduction peut produire divers dérivés d'amine.
Applications de la recherche scientifique
N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme candidat au développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Les effets du composé sont médiés par la liaison à ces cibles, ce qui conduit à des changements dans les voies cellulaires et les processus biologiques.
Applications De Recherche Scientifique
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
N-[(1,4-diméthyl-1H-pyrazol-5-yl)méthyl]-1-(2-fluoroéthyl)-5-méthyl-1H-pyrazol-4-amine se distingue par sa structure à double cycle pyrazole et la présence à la fois de groupes fluoroéthyle et méthyle. Cette combinaison de caractéristiques confère des propriétés chimiques et biologiques uniques, la différenciant d'autres composés similaires.
Propriétés
Formule moléculaire |
C12H18FN5 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-9-6-15-17(3)12(9)8-14-11-7-16-18(5-4-13)10(11)2/h6-7,14H,4-5,8H2,1-3H3 |
Clé InChI |
CEJNRVVYIIGUBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1)C)CNC2=C(N(N=C2)CCF)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
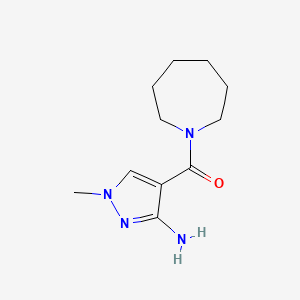
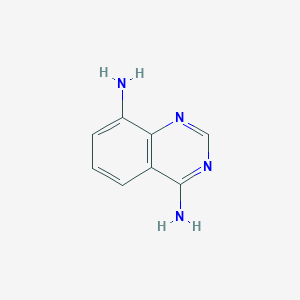
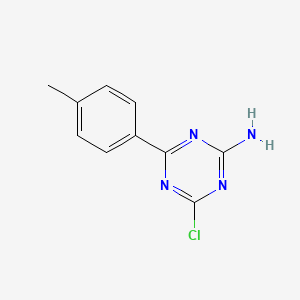
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)
![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
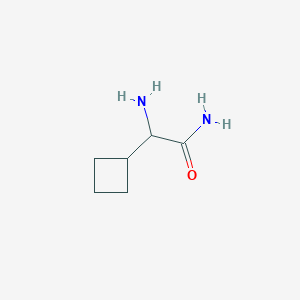
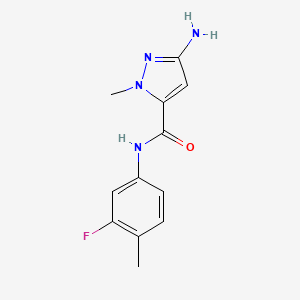
![2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733219.png)
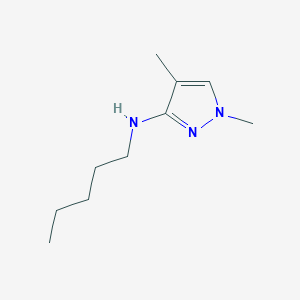
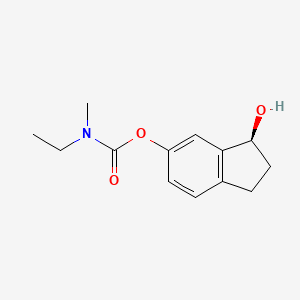
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)phenol](/img/structure/B11733236.png)
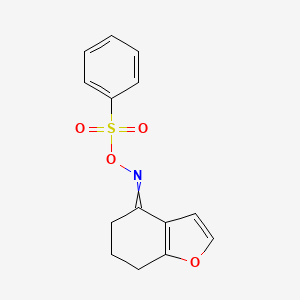
![ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733240.png)
